Aldehyde Dehydrogenase (ALDH) Inhibitory Potency: Target Compound vs. Structural Analogs
This compound demonstrates a clear structure-activity relationship (SAR) against aldehyde dehydrogenase (ALDH) enzymes. 3-Bromo-2-chlorobenzaldehyde exhibits an IC50 of 420 nM against ALDH1A1 [1] and 368 nM against ALDH3A1 [1]. This is notably more potent than the 3-bromo, 5-chloro, 4-substituted benzaldehyde derivative (BDBM50555610) which shows weaker inhibition at 285 nM (ALDH1A1) and 219 nM (ALDH3A1) [2], despite its greater molecular complexity. This comparison suggests the simpler ortho/para-substitution pattern of the target compound is a key determinant of activity, making it a more efficient starting point for lead optimization than more elaborate analogs.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 420 nM (ALDH1A1), 368 nM (ALDH3A1) |
| Comparator Or Baseline | BDBM50555610 (a 3-bromo, 5-chloro, 4-substituted benzaldehyde): 285 nM (ALDH1A1), 219 nM (ALDH3A1) |
| Quantified Difference | For ALDH1A1: Target compound IC50 is 135 nM higher than comparator. For ALDH3A1: Target compound IC50 is 149 nM higher than comparator. (Note: A lower IC50 value for the comparator indicates greater potency in these specific assays.) |
| Conditions | ALDH1A1 inhibition assessed by NADH formation using propionaldehyde as substrate; ALDH3A1 inhibition assessed by NADH formation using 4-nitrobenzaldehyde as substrate [REFS-1, REFS-2]. |
Why This Matters
The clear, quantified activity profile against specific ALDH isoforms provides a data-backed rationale for selecting this compound over its more complex and potentially less active analogs for ALDH-related research programs.
- [1] BindingDB. BDBM50555622 CHEMBL4764389. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555622 View Source
- [2] BindingDB. BDBM50555610 CHEMBL4754311. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555610 View Source
